

A Technical Guide to the Historical Industrial Applications of Sodium Pentachlorophenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pentachlorophenate*

Cat. No.: *B094111*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical industrial uses of **sodium pentachlorophenate** (Na-PCP), a broad-spectrum biocide and disinfectant. Valued for its efficacy against a wide range of microorganisms, Na-PCP was extensively used in several key industries before its use was significantly restricted due to health and environmental concerns. This document provides a technical overview of its primary applications, quantitative data on its use, detailed experimental protocols for efficacy testing, and an examination of its mechanism of action.

Overview of Industrial Applications

First produced in the 1930s, **sodium pentachlorophenate**, the sodium salt of pentachlorophenol (PCP), was a versatile biocide used to prevent microbial degradation in a variety of materials.^{[1][2]} Its primary industrial applications included wood preservation, leather tanning, pulp and paper manufacturing, and as a biocide in industrial water systems.^{[1][3][4]}

Wood Preservation: One of the most significant historical uses of **sodium pentachlorophenate** was in the preservation of wood.^[5] It was employed to protect timber from decay fungi and wood-boring insects, thereby extending the service life of products such as utility poles, railway ties, and construction lumber.^{[5][6]} Na-PCP was typically applied via pressure or thermal processes to impregnate the wood.^[7]

Leather Tanning: In the leather industry, **sodium pentachlorophenate** was used as a fungicide and bactericide during the tanning process.^[4] It was applied to hides and skins to prevent

microbial growth, which could cause spoilage and defects in the final leather product.

Chlorophenols were used as fungicides in the leather industry until the 1980s.^[4]

Pulp and Paper Industry: The warm, nutrient-rich environment of pulp and paper mill water systems is highly conducive to the growth of microorganisms, leading to the formation of slime. ^[8] **Sodium pentachlorophenate** was used as a slimicide to control the growth of bacteria and fungi, which could interfere with the papermaking process and affect the quality of the final product.^{[3][9]}

Industrial Water Systems: **Sodium pentachlorophenate** was also utilized as a broad-spectrum microbicide in industrial cooling water systems to control algae, fungi, and slime formation.^[3] Maintaining control of microbial growth in these systems is crucial for preventing biofouling, which can impede heat transfer and lead to corrosion.

Quantitative Data on Historical Applications

The following tables summarize the typical concentrations and application rates of **sodium pentachlorophenate** in its major industrial uses.

Application	Parameter	Value	References
Wood Preservation	Treating Solution Concentration	5-9% PCP	[5]
Preservative Retention (Above Ground)		0.25 - 0.4 lbs/ft ³ (4 - 6.4 kg/m ³)	[10]
Preservative Retention (Ground Contact)		0.30 - 0.85 lbs/ft ³ (4.8 - 13.6 kg/m ³)	[11]
Pulp & Paper	Slime Control Dosage	0.1 - 15 ppm	[8] [12]
Cooling Water Systems	Effective Dosage Range	100 - 300 ppm	[3]
Leather Tanning	Preservative in Tanning Solutions	Not specified in available results	

Experimental Protocols

The efficacy of **sodium pentachlorophenate** as a biocide was evaluated using standardized experimental protocols. The following sections detail the methodologies for key experiments.

Wood Preservative Efficacy Testing (Based on ASTM D1413 / AWPA E10)

The soil-block culture test is a standardized method to determine the minimum amount of a wood preservative that is effective in preventing decay by selected fungi under laboratory conditions.[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To determine the toxic limits of **sodium pentachlorophenate** against specific wood-destroying fungi.

Methodology:

- Preparation of Culture Bottles: Glass bottles are filled with a soil substrate, and a "feeder strip" of untreated wood is placed on the soil. The bottles are then sterilized.
- Inoculation: The feeder strips in the sterilized bottles are inoculated with a pure culture of a wood-decay fungus (e.g., *Gloeophyllum trabeum*, *Postia placenta*). The fungi are allowed to grow and colonize the feeder strips.
- Preparation of Test Blocks: Small blocks of a specified wood species (e.g., Southern Pine) are prepared and treated with varying concentrations of the **sodium pentachlorophenate** solution. Untreated control blocks are also prepared.
- Exposure: The treated and untreated wood blocks are placed in the culture bottles on the fungus-colonized feeder strips.
- Incubation: The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks) to allow for fungal decay.
- Evaluation: After incubation, the blocks are removed, and the extent of decay is determined by measuring the percentage of weight loss of each block. The minimum concentration of

sodium pentachlorophenate that prevents significant weight loss is considered the toxic threshold.

[Click to download full resolution via product page](#)

Workflow for Wood Preservative Efficacy Testing.

Antifungal Efficacy Testing on Leather

Several methods are used to assess the antifungal properties of biocides on leather, often adapted from textile and material testing standards.[10][18][19]

Objective: To evaluate the ability of **sodium pentachlorophenate** to inhibit fungal growth on leather.

Methodology:

- Sample Preparation: Leather samples are treated with different concentrations of **sodium pentachlorophenate**. Untreated leather samples serve as controls.
- Inoculation: The leather samples are placed on an agar medium and inoculated with a suspension of fungal spores (e.g., *Aspergillus niger*, *Trichophyton interdigitale*).[18][20]
- Incubation: The inoculated samples are incubated under conditions of high humidity and temperature favorable for fungal growth for a period of several days to weeks.[20]
- Evaluation: The extent of fungal growth on the surface of the leather samples is visually assessed and rated. The concentration of **sodium pentachlorophenate** that prevents fungal growth is determined. The size of the inhibition zone around the leather sample on the agar can also be measured.[18]

[Click to download full resolution via product page](#)

Workflow for Antifungal Efficacy Testing on Leather.

Slime Control Efficacy in Pulp and Paper Systems (Adapted from TAPPI Methods)

Standardized methods from the Technical Association of the Pulp and Paper Industry (TAPPI) are used to evaluate the effectiveness of slimicides.[\[9\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Objective: To determine the efficacy of **sodium pentachlorophenate** in controlling the growth of slime-forming microorganisms in a simulated paper mill environment.

Methodology:

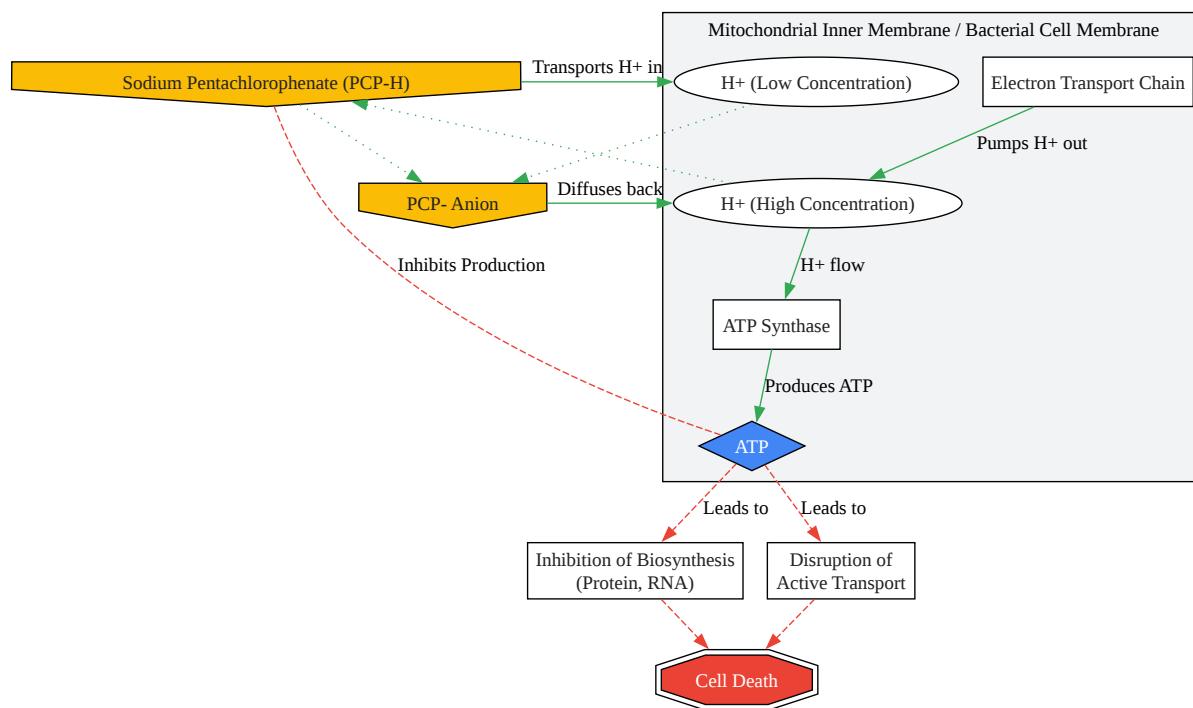
- Preparation of a Microbial Inoculum: A mixed culture of slime-forming bacteria and fungi is prepared from a sample of paper mill white water or slime.
- Test System: A nutrient-rich broth simulating the conditions of a paper mill's white water system is prepared.
- Treatment: The broth is inoculated with the microbial culture and treated with various concentrations of **sodium pentachlorophenate**. An untreated control is also included.
- Incubation: The test systems are incubated under conditions that promote microbial growth.
- Evaluation: The growth of microorganisms is monitored over time by measuring turbidity, viable cell counts, or the formation of a biofilm. The concentration of **sodium pentachlorophenate** that effectively inhibits microbial growth is determined.

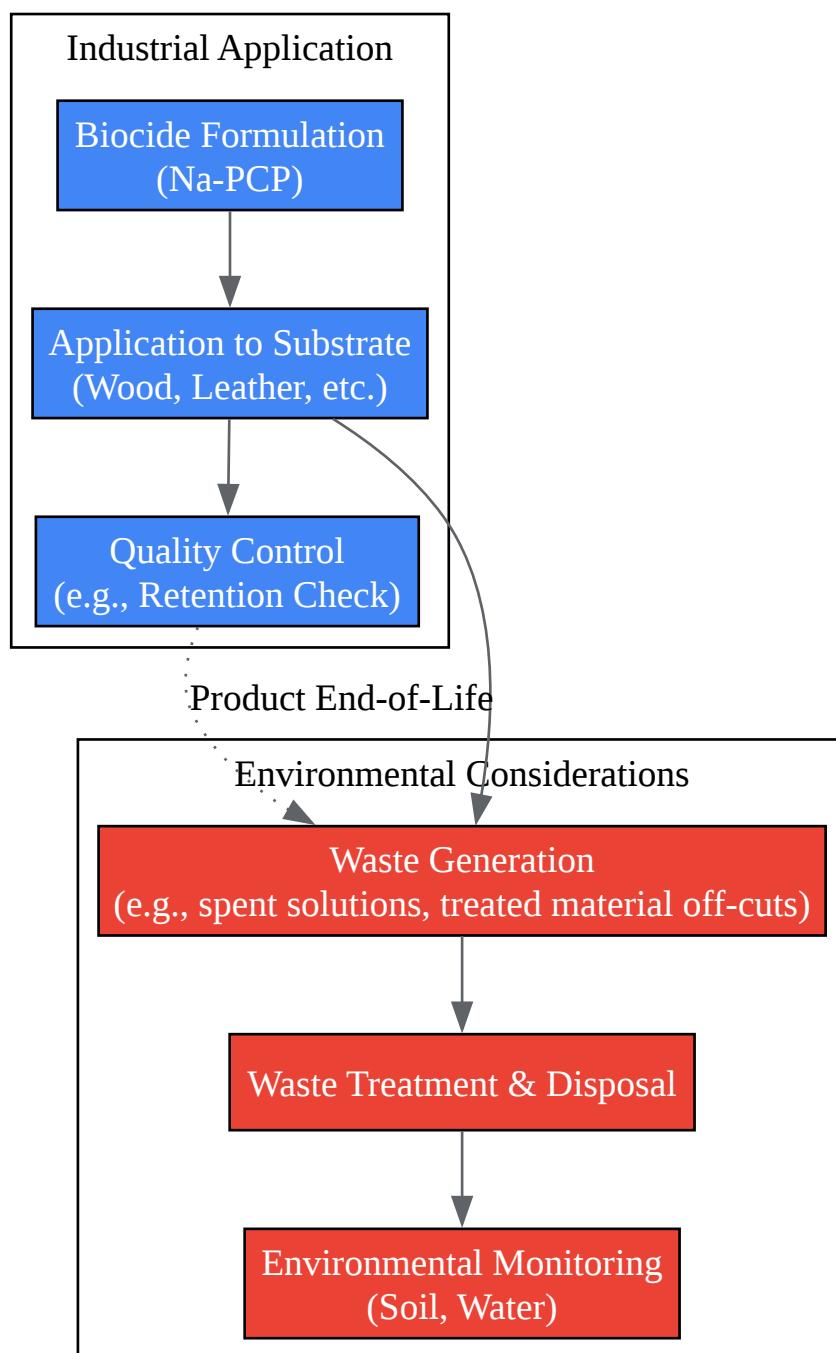
Mechanism of Action and Signaling Pathways

The primary biocidal mechanism of **sodium pentachlorophenate** is the uncoupling of oxidative phosphorylation in the mitochondria of eukaryotic organisms (like fungi) and the cell

membrane of prokaryotic organisms (like bacteria).[21][24][25][26][27][28]

Uncoupling of Oxidative Phosphorylation:


In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes), creating a proton gradient. This proton-motive force is then used by ATP synthase to produce ATP, the main energy currency of the cell.


Sodium pentachlorophenate, being a lipophilic weak acid, can diffuse across the membrane in its protonated form. In the more alkaline environment of the mitochondrial matrix or the bacterial cytoplasm, it releases its proton, disrupting the established proton gradient. The anionic form then diffuses back across the membrane, picks up another proton from the intermembrane space or the external environment, and repeats the cycle. This process effectively short-circuits the proton gradient, uncoupling electron transport from ATP synthesis. The cell continues to consume oxygen at a high rate, but ATP production is severely diminished.[29]

Downstream Cellular Effects:

The uncoupling of oxidative phosphorylation and the resulting depletion of ATP have several downstream consequences that contribute to cell death:

- **ATP Depletion:** The most immediate effect is a rapid decrease in the intracellular concentration of ATP.[28][29][30][31] This energy crisis halts essential cellular processes that require ATP, such as macromolecule synthesis (e.g., proteins, RNA), active transport, and maintenance of ion gradients.[30]
- **Inhibition of Biosynthesis:** The lack of ATP leads to the inhibition of RNA and protein synthesis.[19]
- **Disruption of Ion Homeostasis:** The dissipation of the membrane potential affects the transport of ions and other molecules across the cell membrane.
- **Induction of Apoptosis (in eukaryotes):** In some cases, the disruption of mitochondrial function can trigger programmed cell death (apoptosis).[29]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brsmeas.org [brsmeas.org]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. Leather Tanning and Processing - Processes | Haz-Map [haz-map.com]
- 5. Wood preservation facilities, pentachlorophenol pressure: chapter E-5 - Canada.ca [canada.ca]
- 6. epa.gov [epa.gov]
- 7. scribd.com [scribd.com]
- 8. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in *Caenorhabditis elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tappi.org [tappi.org]
- 10. buckman.com [buckman.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. chemstarwater.com [chemstarwater.com]
- 13. store.astm.org [store.astm.org]
- 14. fs.usda.gov [fs.usda.gov]
- 15. mtu.edu [mtu.edu]
- 16. CRDReference: ASTM 1986 , D1413-76 Standard method of testing wood preservatives by laboratory soil block culture [users.encs.concordia.ca]
- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 18. Antibacterial and Antifungal Fabrication of Natural Lining Leather Using Bio-Synthesized Silver Nanoparticles from *Piper Betle* L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 20. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 21. mdpi.com [mdpi.com]
- 22. tappi.org [tappi.org]
- 23. tappi.org [tappi.org]

- 24. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Release of extracellular ATP by bacteria during growth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid decrease of ATP content in intact cells of *Saccharomyces cerevisiae* after incubation with low concentrations of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ATP Is a Major Determinant of Phototrophic Bacterial Longevity in Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ATP depletion, purine riboside triphosphate accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Historical Industrial Applications of Sodium Pentachlorophenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094111#historical-uses-of-sodium-pentachlorophenate-in-industrial-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com